molecular formula C8H10O4S B6202322 5-methanesulfonyl-2-methoxyphenol CAS No. 1783417-75-3

5-methanesulfonyl-2-methoxyphenol

Cat. No.: B6202322
CAS No.: 1783417-75-3
M. Wt: 202.2
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Description

5-Methanesulfonyl-2-methoxyphenol is an organic compound characterized by the presence of a methanesulfonyl group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2-methoxyphenol typically involves the sulfonation of 2-methoxyphenol. One common method includes the reaction of 2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methanesulfonyl-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-methoxyphenol involves its interaction with biological molecules. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The methanesulfonyl group may also contribute to the compound’s reactivity and interaction with other molecules, enhancing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar in structure but lacks the methanesulfonyl group.

    5-Bromo-2-methoxyphenol: Contains a bromine atom instead of a methanesulfonyl group.

Uniqueness

5-Methanesulfonyl-2-methoxyphenol is unique due to the presence of both methoxy and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1783417-75-3

Molecular Formula

C8H10O4S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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